molecular formula C12H9ClO3 B11791761 5-Chloro-4-(p-tolyl)furan-2-carboxylic acid

5-Chloro-4-(p-tolyl)furan-2-carboxylic acid

Cat. No.: B11791761
M. Wt: 236.65 g/mol
InChI Key: LBADTJJMWWDVSY-UHFFFAOYSA-N
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Description

5-Chloro-4-(p-tolyl)furan-2-carboxylic acid is a heterocyclic compound that belongs to the furan family. It is characterized by a furan ring substituted with a chlorine atom at the 5-position and a p-tolyl group at the 4-position, along with a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(p-tolyl)furan-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(p-tolyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction may produce furan-2-carboxaldehyde .

Scientific Research Applications

5-Chloro-4-(p-tolyl)furan-2-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloro-4-(p-tolyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-(p-tolyl)furan-2-carboxylic acid: Similar structure with a bromine atom instead of chlorine.

    5-Chloro-4-(m-tolyl)furan-2-carboxylic acid: Similar structure with a meta-tolyl group instead of para-tolyl.

    5-Chloro-4-(p-tolyl)thiophene-2-carboxylic acid: Similar structure with a thiophene ring instead of furan.

Uniqueness

5-Chloro-4-(p-tolyl)furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9ClO3

Molecular Weight

236.65 g/mol

IUPAC Name

5-chloro-4-(4-methylphenyl)furan-2-carboxylic acid

InChI

InChI=1S/C12H9ClO3/c1-7-2-4-8(5-3-7)9-6-10(12(14)15)16-11(9)13/h2-6H,1H3,(H,14,15)

InChI Key

LBADTJJMWWDVSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC(=C2)C(=O)O)Cl

Origin of Product

United States

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